SN2 Leaving Group Reactivity: 10–50× Faster Nucleophilic Substitution than the Chloro Analog
The terminal primary alkyl bromide in 3-(2-bromoethoxy)prop-1-ene undergoes SN2 nucleophilic displacement at a rate approximately 10- to 50-fold faster than the corresponding chloride in 3-(2-chloroethoxy)prop-1-ene (CAS 1462-39-1), based on well-established leaving group reactivity trends where bromide ion is a significantly weaker base (conjugate acid HBr, pKa ≈ −9) and better leaving group than chloride ion (conjugate acid HCl, pKa ≈ −7) [1]. In a direct competition experiment context, alkyl bromides have been shown to react 8- to 50-fold faster than alkyl chlorides under identical SN2 conditions, depending on solvent and nucleophile identity [1]. This rate differential translates directly into shorter reaction times (hours vs. overnight) and/or lower reaction temperatures when using the bromo compound for etherification, amination, or thioetherification at the bromoethyl terminus.
| Evidence Dimension | Relative SN2 reaction rate (k_Br / k_Cl) |
|---|---|
| Target Compound Data | Alkyl bromide SN2 rate: baseline (k_rel = 1 for bromide) |
| Comparator Or Baseline | Alkyl chloride SN2 rate: 0.02–0.1 relative to bromide (i.e., 10- to 50-fold slower) |
| Quantified Difference | 10–50× rate enhancement for bromide vs. chloride under comparable SN2 conditions |
| Conditions | General SN2 conditions (polar aprotic solvent, moderate nucleophile); relative leaving group ability scale from organic chemistry textbooks and LibreTexts |
Why This Matters
For procurement decisions in multi-step synthesis, the 10–50× rate advantage means the bromide analog can complete alkylation steps in hours at room temperature, whereas the chloro analog may require overnight heating, directly impacting throughput and energy cost in both academic and pilot-scale settings.
- [1] LibreTexts Chemistry. 8.02: Relative Reactivity of Halide Leaving Groups. https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Wade)/08%3A_Alkyl_Halides%3A_Nucleophilic_Substitution_and_Elimination/8.02_Relative_Reactivity_of_Halide_Leaving_Groups (accessed 2026-04-25). View Source
